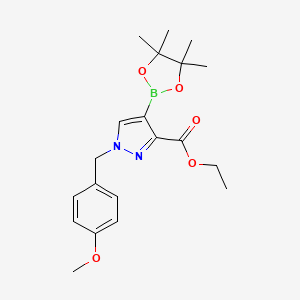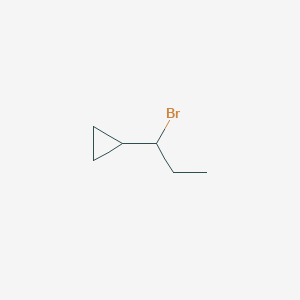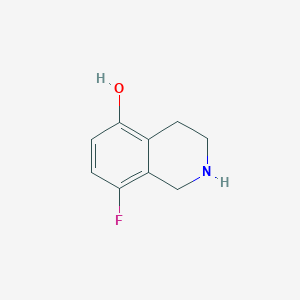![molecular formula C23H30N6O6 B12290352 methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)
methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[3-[6-amino-9-[5-(etilcarbamoil)-3,4-dihidroxi oxolan-2-il]purin-2-il]prop-2-inil]ciclohexano-1-carboxilato de metilo es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-[3-[6-amino-9-[5-(etilcarbamoil)-3,4-dihidroxi oxolan-2-il]purin-2-il]prop-2-inil]ciclohexano-1-carboxilato de metilo involucra múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación del derivado de purina, seguido de la introducción de los grupos etilcarbamoil y dihidroxi oxolan. Los pasos finales implican la formación de las unidades prop-2-inil y ciclohexano-1-carboxilato.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de equipos de síntesis automatizados y la detección de alto rendimiento para identificar las condiciones de reacción más eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-[3-[6-amino-9-[5-(etilcarbamoil)-3,4-dihidroxi oxolan-2-il]purin-2-il]prop-2-inil]ciclohexano-1-carboxilato de metilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de oxígeno o reducir dobles enlaces.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila o electrófila para reemplazar átomos o grupos específicos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan según el resultado deseado.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
El 4-[3-[6-amino-9-[5-(etilcarbamoil)-3,4-dihidroxi oxolan-2-il]purin-2-il]prop-2-inil]ciclohexano-1-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como una sonda para estudiar procesos biológicos que involucran derivados de purina.
Industria: El compuesto podría usarse en la producción de productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-[3-[6-amino-9-[5-(etilcarbamoil)-3,4-dihidroxi oxolan-2-il]purin-2-il]prop-2-inil]ciclohexano-1-carboxilato de metilo implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas involucradas en vías biológicas clave. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de adenosina: Compuestos como la adenosina comparten similitudes estructurales con la parte purina del 4-[3-[6-amino-9-[5-(etilcarbamoil)-3,4-dihidroxi oxolan-2-il]purin-2-il]prop-2-inil]ciclohexano-1-carboxilato de metilo.
Análogos de nucleósidos: Estos compuestos tienen estructuras similares y a menudo se utilizan en química medicinal.
Unicidad
Lo que diferencia al 4-[3-[6-amino-9-[5-(etilcarbamoil)-3,4-dihidroxi oxolan-2-il]purin-2-il]prop-2-inil]ciclohexano-1-carboxilato de metilo es su combinación de grupos funcionales, que le confieren propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEVIENZILQUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12290278.png)
![Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12290281.png)
![[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate](/img/structure/B12290286.png)
![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B12290300.png)




![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
![Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane](/img/structure/B12290330.png)
![7-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4a,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12290332.png)
![3-[2-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290341.png)


